Physicochemical properties of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
Physicochemical properties of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
An In-depth Technical Guide to the Physicochemical Properties of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol
Executive Summary
This technical guide provides a comprehensive framework for the characterization of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol, a novel polyphenolic compound. Given the absence of extensive literature on this specific molecule, this document serves as a predictive and methodological resource for researchers, scientists, and drug development professionals. We will dissect the molecule's structure to forecast its physicochemical properties by drawing parallels with its constituent moieties: pyrogallol and a 4-hydroxyphenylmethyl group. The core of this guide is a series of detailed, field-proven experimental protocols for the systematic determination of critical parameters, including molecular structure confirmation, purity, solubility, lipophilicity (LogP), acidity constants (pKa), and thermal properties. Our approach emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. This guide is designed to empower researchers to confidently undertake the characterization of this and other novel polyphenolic compounds.
Introduction
Polyphenols are a vast and diverse class of compounds that are of great interest in medicinal chemistry and material science due to their potent antioxidant, anti-inflammatory, and other biological activities. The molecule 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol combines the structural features of two important phenolic groups: a pyrogallol (benzene-1,2,3-triol) core and a p-cresol-like (4-hydroxyphenylmethyl) substituent. This unique arrangement of four hydroxyl groups suggests significant potential for hydrogen bonding, antioxidant activity, and interaction with biological targets.
The successful development of any new chemical entity into a therapeutic agent or functional material hinges on a thorough understanding of its fundamental physicochemical properties. These properties govern its behavior in both biological and chemical systems, influencing everything from solubility and stability to absorption, distribution, metabolism, and excretion (ADME).
This guide provides a robust scientific framework for the initial characterization of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol. We will begin by analyzing its structure to predict key physicochemical parameters and then provide detailed, step-by-step protocols for their empirical determination.
Caption: 2D representation of the target molecule.
Structural Analysis and Predicted Physicochemical Properties
The structure of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol is characterized by two aromatic rings linked by a methylene bridge.
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Pyrogallol Moiety: The benzene-1,2,3-triol group is highly polar and contains three acidic hydroxyl groups. This moiety is expected to confer significant water solubility and potent antioxidant activity through its ability to donate hydrogen atoms. Pyrogallol itself is a white solid that is highly soluble in water.[1][2]
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4-Hydroxyphenylmethyl Moiety: This group, structurally similar to p-cresol, has a single phenolic hydroxyl group. While the hydroxyl group contributes to polarity, the tolyl group adds lipophilic character. p-Cresol is moderately soluble in water and has a pKa around 10.2.[3][4]
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Methylene Bridge: The -CH₂- linker provides flexibility and separates the two aromatic systems.
Based on these constituent parts, we can predict the general physicochemical properties of the target molecule. These predictions provide a crucial starting point for experimental design.
| Property | Predicted Value / Characteristic | Rationale & References |
| Molecular Formula | C₁₃H₁₂O₄ | From structure |
| Molecular Weight | 232.23 g/mol | From formula |
| Appearance | Off-white to light brown solid | Polyphenols are often crystalline solids and can oxidize/darken upon exposure to air and light, similar to pyrogallol.[5] |
| Aqueous Solubility | Moderately to highly soluble | The presence of four hydroxyl groups should confer significant water solubility, likely higher than p-cresol but potentially lower than pyrogallol due to the increased hydrocarbon content.[1][6] |
| Organic Solvent Solubility | Soluble in polar organic solvents | Expected to be soluble in methanol, ethanol, DMSO, and DMF, which can solvate the hydroxyl groups effectively.[7] |
| Melting Point (°C) | > 140 °C | Expected to be higher than both pyrogallol (131-135°C) and p-cresol (32-37°C) due to increased molecular weight and potential for extensive intermolecular hydrogen bonding.[8][9] |
| Acidity (pKa) | Multiple pKa values expected | Expected to have a first pKa around 9.0 (from the more acidic pyrogallol moiety) and a second pKa around 10.2 (from the p-cresol moiety). The vicinal hydroxyls on the pyrogallol ring will influence each other's acidity.[4][5] |
| Lipophilicity (LogP) | ~1.5 - 2.5 | The LogP will be a balance between the hydrophilic pyrogallol (LogP ~0.5-0.9) and the more lipophilic p-cresol (LogP ~1.9). The final value is predicted to be moderately lipophilic.[5][10] |
Experimental Protocols for Physicochemical Characterization
The following sections provide detailed, step-by-step protocols for the empirical validation of the predicted properties.
Structural Confirmation and Purity Assessment
Before measuring other properties, it is imperative to confirm the chemical structure and assess the purity of the synthesized compound. This is typically achieved through a combination of spectroscopic and chromatographic techniques.
Protocol 3.1.1: Structural Elucidation by NMR Spectroscopy
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Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12]
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for dissolving polyphenols).
-
¹H NMR Acquisition: Acquire a proton NMR spectrum. Predictable signals include:
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A singlet for the methylene bridge protons (~3.8-4.2 ppm).
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Distinct aromatic proton signals for both rings. The pyrogallol ring protons will be in one region, and the A₂B₂ system of the p-hydroxyphenyl ring will be in another.
-
Broad singlets for the four hydroxyl protons, which may exchange with residual water in the solvent.
-
-
¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. This will confirm the presence of 13 unique carbon atoms (or fewer if there is molecular symmetry). Key signals include the methylene carbon (~35-45 ppm) and the aromatic carbons (110-160 ppm).
-
2D NMR (Optional but Recommended): Perform COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments to confirm proton-proton and proton-carbon connectivities, respectively, providing definitive structural proof.
-
Protocol 3.1.2: Molecular Weight Confirmation by Mass Spectrometry (MS)
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Rationale: MS is used to determine the molecular weight of the compound, confirming its elemental composition.
-
Methodology:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Infuse the sample into an electrospray ionization (ESI) mass spectrometer.
-
Acquire spectra in both positive and negative ion modes.
-
Look for the protonated molecule [M+H]⁺ at m/z 233.07 or the deprotonated molecule [M-H]⁻ at m/z 231.06. High-resolution MS can confirm the elemental formula to within a few parts per million.
-
Protocol 3.1.3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Rationale: HPLC is the standard for determining the purity of a non-volatile organic compound. A well-developed method should show a single major peak for a pure compound.
-
Methodology:
-
System: A standard reverse-phase HPLC system with a C18 column and a UV detector.
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid to ensure sharp peak shapes for the phenolic analytes. A typical gradient might be 10% B to 95% B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., ~270-280 nm, typical for phenols).
-
Analysis: Inject a solution of the compound. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A purity level of >98% is typically desired for detailed physicochemical studies.
-
Caption: Workflow for initial compound verification.
Solubility Determination
-
Rationale: Solubility is a critical parameter for drug formulation and biological testing. A standardized shake-flask method provides reliable quantitative data.[13]
-
Methodology:
-
Solvent Selection: Prepare vials containing a range of relevant solvents: purified water, phosphate-buffered saline (PBS, pH 7.4), 0.1 M HCl, 0.1 M NaOH, ethanol, and DMSO.
-
Sample Addition: Add an excess amount of the solid compound to a known volume (e.g., 2 mL) of each solvent in a glass vial. "Excess" means that undissolved solid remains visible.
-
Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Phase Separation: After 24 hours, allow the vials to stand until the excess solid has settled. Alternatively, centrifuge the samples to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase and quantify the concentration of the dissolved compound using the previously developed HPLC method against a calibration curve.
-
Reporting: Express solubility in mg/mL or µg/mL.
-
Lipophilicity (LogP) Determination by RP-HPLC
-
Rationale: The octanol-water partition coefficient (LogP) is a key indicator of a drug's ability to cross cell membranes. The RP-HPLC method is a rapid and reliable alternative to the traditional shake-flask method and requires only a small amount of sample.[14][15] The method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.
-
Methodology:
-
System: Use the same RP-HPLC system with a C18 column as for the purity assessment.
-
Reference Standards: Prepare a solution containing a series of 5-7 reference compounds with known LogP values that bracket the expected LogP of the test compound (e.g., phenol, aniline, toluene, naphthalene).
-
Isocratic Elution: Run the reference standards and the test compound under a series of isocratic mobile phase conditions (e.g., 70:30, 60:40, 50:50, 40:60 Methanol:Water).
-
Calculate Retention Factor (k): For each compound at each condition, calculate the retention factor k = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.
-
Extrapolate to log k_w: For each compound, plot log k versus the percentage of organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to find the y-intercept, which is log k_w.
-
Calibration Curve: Plot the known LogP values of the reference standards against their calculated log k_w values. This should yield a linear relationship.
-
Determine LogP: Using the linear regression equation from the calibration curve and the calculated log k_w of the test compound, determine its LogP value.
-
Acidity Constant (pKa) Determination by Potentiometric Titration
-
Rationale: The pKa values define the ionization state of a molecule at a given pH, which profoundly affects its solubility, permeability, and target binding. With four hydroxyl groups, this molecule will have multiple pKa values. Potentiometric titration is a classic and accurate method for their determination.
-
Methodology:
-
Sample Preparation: Prepare a solution of the compound of known concentration (e.g., 0.01 M) in water or a water/co-solvent mixture (if solubility is limited). Ensure the solution is free of dissolved CO₂ by sparging with nitrogen.
-
Titration Setup: Use a calibrated pH meter with a combination electrode and a micro-burette. Maintain a constant temperature (e.g., 25°C) and stir the solution gently under a nitrogen blanket.
-
Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M KOH). Record the pH after each incremental addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). For a molecule with multiple acidic protons, there will be multiple buffer regions and corresponding equivalence points. The first pKa will be determined from the first buffer region, the second from the second, and so on.
-
Thermal Properties (Melting Point) by DSC
-
Rationale: The melting point is a fundamental physical property that indicates purity and provides information about the crystalline nature of the solid. Differential Scanning Calorimetry (DSC) provides a precise measurement of the melting point and can also reveal other thermal events like decomposition.
-
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan and seal it.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from room temperature to 300°C.
-
Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak is an indicator of purity.
-
Potential Applications and Further Research
The polyphenolic structure of 4-[(4-Hydroxyphenyl)methyl]benzene-1,2,3-triol suggests several avenues for further investigation:
-
Antioxidant Activity: The pyrogallol moiety is a well-known scavenger of reactive oxygen species.[16] The antioxidant capacity of this molecule should be evaluated using standard assays such as DPPH or ABTS radical scavenging.
-
Enzyme Inhibition: Many polyphenols are known to inhibit enzymes involved in disease pathways. This compound could be screened against targets like cyclooxygenases (COX-1/2), lipoxygenases, or kinases.
-
Material Science: The multiple hydroxyl groups make it a potential candidate as a building block for polymers, resins, or as a cross-linking agent.
Further research should focus on stability studies under various pH and temperature conditions, determining its solid-state properties (polymorphism), and in vitro ADME profiling to assess its potential as a drug candidate.
References
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Liu, X., et al. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Journal of Chromatography A. [Link]
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Yeast Metabolome Database. (n.d.). P-Cresol (YMDB16061). [Link]
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Loba Chemie. (n.d.). PYROGALLOL. [Link]
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Analytice. (2024). Analysis of p-cresol (CAS: 106-44-5) in laboratories. [Link]
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PubChem. (n.d.). Pyrogallol. [Link]
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PubChem. (n.d.). p-Cresol. [Link]
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ResearchGate. (n.d.). Physicochemical properties of pyrogallol. [Link]
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Natural Chemistry Research Group. (n.d.). NMR Spectra of Polyphenols. [Link]
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